2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one
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Overview
Description
2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes pyridazinyl and sulfanyl groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one typically involves multi-step organic reactions. One common approach is to start with the cyclohexanone core and introduce the pyridazinyl and sulfanyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.
Scientific Research Applications
2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas like cancer treatment and antimicrobial therapy.
Industry: The compound’s properties make it useful in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities.
Thiazole Derivatives: Thiazole-based compounds also have a range of applications in medicinal chemistry and materials science.
Uniqueness
What sets 2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one apart is its combination of pyridazinyl and sulfanyl groups attached to a cyclohexanone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
61631-48-9 |
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Molecular Formula |
C22H30N4OS2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2,6-bis(pyridazin-3-ylsulfanyl)-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C22H30N4OS2/c1-21(2,3)14-22(4,5)15-12-16(28-18-8-6-10-23-25-18)20(27)17(13-15)29-19-9-7-11-24-26-19/h6-11,15-17H,12-14H2,1-5H3 |
InChI Key |
JOPKFQDDWHUBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1CC(C(=O)C(C1)SC2=NN=CC=C2)SC3=NN=CC=C3 |
Origin of Product |
United States |
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